N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide -

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide

Catalog Number: EVT-4340746
CAS Number:
Molecular Formula: C20H21BrClN3O3
Molecular Weight: 466.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

Compound Description: NAPMA is a compound that exhibits inhibitory effects on osteoclast differentiation, the process by which bone-resorbing cells are formed. Studies have shown that NAPMA effectively reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages. This inhibition is achieved through the downregulation of key osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, ultimately leading to decreased bone resorption. Importantly, NAPMA demonstrates these effects without exhibiting cytotoxic effects. []

Relevance: Both NAPMA and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide share a core structure consisting of a piperazine ring substituted with an acetyl group at the 4-position. This structural similarity suggests potential for comparable biological activity, particularly considering the reported influence of NAPMA on bone resorption. Further investigation is warranted to ascertain the specific effects of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide on osteoclast differentiation and bone metabolism. []

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl is another compound that demonstrates potent inhibitory effects on osteoclast differentiation. Similar to NAPMA, it significantly reduces the formation of multinucleated TRAP-positive cells in a dose-dependent manner without significant cytotoxicity. PPOA-N-Ac-2-Cl exerts its effects by downregulating the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis. This downregulation ultimately leads to decreased bone resorption activity and F-actin ring formation, highlighting its potential as a therapeutic agent for osteoclast-related bone diseases. []

Relevance: The structural similarity between PPOA-N-Ac-2-Cl and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide, specifically the shared core structure of a piperazine ring with an acetyl group at the 4-position, suggests the possibility of analogous biological activities. [] Given the anti-osteoclastogenic properties of PPOA-N-Ac-2-Cl, it would be intriguing to explore if N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide also possesses such characteristics.

OPC-14523 (1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate)

Compound Description: OPC-14523 is a novel compound with a multifaceted pharmacological profile. It exhibits high affinity for σ and 5-HT1A receptors, as well as for the 5-HT transporter. Notably, OPC-14523 has shown promise as a potential antidepressant due to its ability to improve scopolamine-induced learning impairments and age-associated memory deficits in animal models. This effect is believed to be mediated by enhanced acetylcholine (ACh) release in the brain, a process facilitated by the stimulation of σ and 5-HT1A receptors. The compound's ability to improve cognitive function makes it a promising candidate for further investigation in the context of age-related cognitive decline and Alzheimer's disease. [, ]

Relevance: Both OPC-14523 and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide share a common structural element: a piperazine ring substituted at the 4-position with a phenyl ring. Additionally, both compounds feature a chlorine atom attached to this phenyl ring, further strengthening their structural relationship. [, ] This similarity hints at the possibility of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide exhibiting activities related to σ and 5-HT receptors, warranting further exploration of its pharmacological properties.

N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide

Compound Description: This compound serves as a crucial building block in synthesizing various heterocyclic compounds, including bis(pyrazol-5-ols), pyridones, and benzo[f]-thiochromene-2-carbonitrile derivatives. [] These heterocyclic compounds are known for their diverse biological activities, making them valuable scaffolds for drug discovery.

Relevance: N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide shares a significant structural similarity with N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide. Both compounds possess a phenoxy acetamide moiety, with a halogen-substituted phenyl ring attached to the nitrogen atom of the acetamide group. This shared structural motif suggests that N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide could potentially serve as a precursor for synthesizing novel heterocyclic compounds with diverse biological activities. []

2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Compound Description: This compound is characterized by its complex structure, featuring a tetrahydroisoquinoline unit, a sulfanyl bridge, and a terminal acetamide group. Crystallographic analysis reveals the non-planar nature of its cyclohexene ring and the presence of both intramolecular and intermolecular hydrogen bonding, contributing to its overall structural stability. []

Relevance: This compound and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide share the presence of a 4-chlorophenyl acetamide moiety. This shared structural element suggests that exploring the potential biological activities of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide might reveal interesting insights, considering the complex structure and potential biological relevance of the related compound. []

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

Compound Description: This compound, possessing potential biological activity, exists as a methanol solvate in its crystal phase. Its molecular and crystal structures have been extensively studied, providing valuable insights into its structural features and potential applications. []

Relevance: Both this compound and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide contain a 4-chlorophenyl acetamide substructure. This shared moiety suggests that further investigations into N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide might uncover potentially valuable biological activities, considering the promising properties exhibited by its related compound. []

N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamide Derivatives

Compound Description: These compounds represent a novel series of molecules synthesized through an improved Dakin-West reaction utilizing p-nitrophenylacetonitrile, m-chlorobenzaldehyde, and aryl methyl ketones. Trifluoroacetic acid (TFA) serves as a catalyst in this reaction. These derivatives are characterized by the presence of a 3-chlorophenyl group, an aryl ketone moiety, and a 4-nitrophenyl acetamide group. []

Relevance: While not directly containing a piperazine ring like the main compound, these derivatives share a key structural element: a chlorine-substituted phenyl ring connected to an amide nitrogen atom, similar to the 3-chlorophenyl acetamide portion of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide. This shared substructure suggests that investigating the biological activities of these derivatives might provide insights into the potential properties of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide, particularly concerning the influence of the chlorine-substituted phenyl acetamide moiety. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and Its Derivatives

Compound Description: This group of benzimidazole derivatives, synthesized from readily available starting materials, displays potent anti-inflammatory activity. Notably, compounds like Benzimidazole (BA), 1-(1H-benzimidazole-2-yl)-(3-hydrazinylphenyl)ethanone (BC), and N'-{4-[2-(1H-benzimidazol-2yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide N-(3-nitrophenyl)acetamide (BK) exhibit significant potency compared to standard anti-inflammatory drugs like indomethacin. These findings highlight the potential of benzimidazole derivatives as therapeutic agents for inflammation-related disorders. []

Relevance: Although structurally distinct from N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide, the presence of a substituted phenyl ring connected to a nitrogen-containing heterocycle (benzimidazole) in these derivatives draws a parallel to the piperazine-substituted chlorophenyl acetamide moiety in the main compound. This structural analogy, despite the different heterocycles involved, suggests exploring the potential anti-inflammatory properties of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide as a point of interest for further investigation. []

N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide

Compound Description: This thiadiazole derivative has demonstrated promising fungicidal and antiviral activities, specifically against tobacco mosaic virus. The compound's structure, characterized by single-crystal X-ray diffraction, reveals the presence of a 4-chlorophenyl acetyl group attached to the thiadiazole ring. []

1-{3-acetyl-2-(4-chlorophenyl)-6-hydroxy-4-[(2-hydroxypropyl)amino]-6-methylcyclohex-3-en-1-yl}ethanone

Compound Description: This compound is characterized by its complex structure, featuring a cyclohexene ring substituted with various functional groups, including a 4-chlorophenyl group. The crystal structure, refined as a four-component twin, reveals the presence of an intramolecular N—H⋯O hydrogen bond and intermolecular O—H⋯O hydrogen bonds, contributing to its overall structural stability. []

Relevance: Both this compound and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide contain a 4-chlorophenyl group as part of their structure. While the overall structures differ significantly, the presence of this common substructure suggests that investigating the potential biological activities of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide might reveal interesting insights, considering the complex structure and potential biological relevance of the related compound. []

Benzyl N--3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-n-[3-(4-pyridyl)-1-composition [2-(4-pyridyl)ethyl] propyl] propanamide

Compound Description: This compound, also known as Timcodar, is a promising drug candidate for treating mycobacterial infections, including tuberculosis. It acts by inhibiting the growth and proliferation of Mycobacterium tuberculosis. []

Relevance: Both this compound and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide share a 4-chlorophenyl acetamide moiety within their structures. This structural similarity, alongside the potent antitubercular activity of Timcodar, highlights the importance of exploring the potential biological activities of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide. []

N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide

Compound Description: This compound, synthesized via Suzuki coupling, belongs to a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines. Notably, it exhibits potent inhibitory activity against the HCT 116 cancer cell line with an IC50 of 70 µg mL−1, highlighting its potential as an anticancer agent. []

Relevance: Both N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide share a common structural element: a substituted phenyl acetamide moiety. This similarity, coupled with the anticancer properties of the related compound, suggests exploring the biological activities of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide, focusing on its potential anticancer effects. []

Compound Description: This compound is a part of a series of 2-[amino]-N-(un/substituted)phenylacetamides synthesized and evaluated for their antimicrobial and antifungal activities. This specific derivative, 7l, demonstrated notable antibacterial potential while exhibiting low hemolytic activity, indicating a favorable safety profile. []

Relevance: Both 7l and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide share a common structural feature: a 4-chlorophenyl group attached to a sulfonamide or amide nitrogen, respectively. This shared element, albeit in a different chemical environment, suggests exploring the potential antimicrobial properties of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide, considering the promising antimicrobial activity demonstrated by 7l. []

[4-[[N-(3-Chlorophenyl)carbamoyl]oxy]-2-butynyl]trimethylammonium Chloride (McN-A-343)

Compound Description: McN-A-343 is a known muscarinic (M1) ganglionic stimulant, meaning it activates nerves in the ganglia of the autonomic nervous system. Researchers have explored modifying its structure to understand its activity and potentially improve its properties. []

Relevance: Both McN-A-343 and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide share a 3-chlorophenyl amide substructure. While the rest of their structures and potential activities might differ significantly, the presence of this shared moiety prompts further investigation into N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide's interactions with muscarinic receptors and potential effects on the nervous system. []

1-Arylideneamino-4-(4-Chlorobenzylidene)-2-Methyl-1H-Imidazolin-5(4H)-Ones

Compound Description: This series of compounds was synthesized by cyclizing N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides. Their structures are characterized by a chlorobenzylidene group attached to an imidazolinone ring. []

Relevance: The compounds in this series and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide both contain a 4-chlorophenyl group attached to an amide nitrogen atom. Despite the different heterocyclic systems and overall structures, this shared feature suggests that investigating the properties of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide, particularly regarding its potential interactions with biological targets affected by the presence of the 4-chlorophenyl acetamide moiety, could be a worthwhile pursuit. []

N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin- 1-ylsulfonyl)phenyl)acetamide

Compound Description: This compound, a sulfonamide derivative, is structurally similar to sulfanilamide, a well-known antibacterial agent. The molecule features a cyclohexyl group, a methyl group, and a phenyl acetamide moiety connected through a sulfonyl bridge. Crystallographic analysis reveals its ability to form centrosymmetric hydrogen-bonded dimers. [, ]

Relevance: Both N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide possess a phenyl acetamide substructure. While their overall structures differ, this shared feature, combined with the sulfonamide's structural similarity to known antibacterial agents, suggests investigating the potential biological activities of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide. Focusing on potential antibacterial properties and the influence of the phenyl acetamide moiety would be a valuable avenue for exploration. [, ]

(E)‐2‐(4‐Cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide Derivatives

Compound Description: This class of compounds was designed and synthesized to explore their potential as positive inotropic agents, meaning they enhance the force of heart muscle contractions. []

Relevance: While not structurally identical, the (E)‐2‐(4‐Cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide derivatives and N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide both feature a substituted piperazine ring linked to an acetamide moiety. This structural similarity, despite differences in the specific substituents and heterocyclic systems, prompts further investigation into N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide's potential cardiovascular effects. Specifically, exploring its interaction with cardiac muscle and potential positive inotropic activity would be a worthwhile endeavor. []

Properties

Product Name

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-bromophenoxy)acetamide

Molecular Formula

C20H21BrClN3O3

Molecular Weight

466.8 g/mol

InChI

InChI=1S/C20H21BrClN3O3/c1-14(26)24-8-10-25(11-9-24)19-7-4-16(12-18(19)22)23-20(27)13-28-17-5-2-15(21)3-6-17/h2-7,12H,8-11,13H2,1H3,(H,23,27)

InChI Key

KRMJQOAOEYHHJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.